molecular formula C15H21BrN2O3 B134744 4-Bromoacetamidoprocaine CAS No. 141545-71-3

4-Bromoacetamidoprocaine

Cat. No. B134744
CAS RN: 141545-71-3
M. Wt: 357.24 g/mol
InChI Key: DPNRCTMDVZUURA-UHFFFAOYSA-N
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Description

4-Bromoacetamidoprocaine, also known as procaine amide, is a local anesthetic that is commonly used in scientific research. It is a derivative of procaine, which is a widely used local anesthetic. The chemical structure of 4-Bromoacetamidoprocaine contains a bromine atom and an acetamide group, which gives it unique properties and makes it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of 4-Bromoacetamido4-Bromoacetamidoprocaine is similar to that of other local anesthetics. It works by blocking the transmission of nerve impulses by inhibiting the function of voltage-gated sodium channels. This results in the loss of sensation in the area where it is applied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromoacetamido4-Bromoacetamidoprocaine are similar to those of other local anesthetics. It has a numbing effect on the area where it is applied, which can last for several hours. It does not have any significant systemic effects, as it is not absorbed into the bloodstream.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromoacetamido4-Bromoacetamidoprocaine in lab experiments is its ability to selectively inhibit nerve impulses without affecting other physiological processes. This makes it a valuable tool in studies that require the inhibition of nerve impulses. However, it does have some limitations, such as its short duration of action and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 4-Bromoacetamido4-Bromoacetamidoprocaine. One area of interest is the development of new derivatives with improved properties, such as longer duration of action or increased selectivity. Another area of interest is the use of 4-Bromoacetamido4-Bromoacetamidoprocaine in combination with other compounds to enhance its effectiveness or to target specific ion channels. Finally, there is a need for further research into the potential toxicity of 4-Bromoacetamido4-Bromoacetamidoprocaine, particularly at high concentrations.

Synthesis Methods

The synthesis of 4-Bromoacetamido4-Bromoacetamidoprocaine involves the reaction of 4-Bromoacetamidoprocaine with bromoacetyl bromide in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as chloroform or dichloromethane. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-Bromoacetamido4-Bromoacetamidoprocaine is widely used in scientific research as a local anesthetic. It is commonly used in studies that require the inhibition of nerve impulses, such as studies on the nervous system or muscle function. It is also used in studies that require the inhibition of ion channels, such as studies on ion channel structure and function.

properties

CAS RN

141545-71-3

Product Name

4-Bromoacetamidoprocaine

Molecular Formula

C15H21BrN2O3

Molecular Weight

357.24 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[(2-bromoacetyl)amino]benzoate

InChI

InChI=1S/C15H21BrN2O3/c1-3-18(4-2)9-10-21-15(20)12-5-7-13(8-6-12)17-14(19)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,19)

InChI Key

DPNRCTMDVZUURA-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr

Other CAS RN

141545-71-3

synonyms

4-BAP
4-BrCH2CONH-procaine
4-bromoacetamidoprocaine

Origin of Product

United States

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